Product packaging for Methyl 2-fluoro-4-formylbenzoate(Cat. No.:CAS No. 85070-58-2)

Methyl 2-fluoro-4-formylbenzoate

Cat. No.: B1425338
CAS No.: 85070-58-2
M. Wt: 182.15 g/mol
InChI Key: CFMGPKZYEUOERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Fluorinated Aromatic Compounds in Contemporary Chemical Research

The introduction of fluorine into aromatic systems can dramatically alter the physical, chemical, and biological properties of the parent molecule. Fluorine's high electronegativity and relatively small size can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated aromatic compounds are of significant interest in modern chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of a fluorine atom in Methyl 2-fluoro-4-formylbenzoate is therefore a key feature that enhances its potential utility in these areas.

Significance of the Formyl and Ester Functionalities in Synthetic Design

The formyl group (-CHO) and the methyl ester group (-COOCH3) are both pivotal functional groups in the toolkit of a synthetic chemist. The formyl group, an aldehyde, is highly reactive and serves as a gateway to a vast array of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in

Similarly, the ester functionality is a versatile intermediate in organic synthesis. mdpi.com Esters can be hydrolyzed to carboxylic acids, reduced to alcohols, or react with nucleophiles to form amides or other esters. The presence of both a reactive aldehyde and a modifiable ester group on the same aromatic ring, as in this compound, allows for sequential and selective reactions, providing a strategic advantage in the construction of complex molecular architectures.

Historical Perspective of this compound in Chemical Literature

While a definitive historical publication detailing the first synthesis of this compound (CAS 85070-58-2) is not readily apparent in a general survey of chemical literature, its existence and availability from numerous chemical suppliers indicate that it is an established compound. alfachemch.comsigmaaldrich.com The synthesis of such a molecule would likely follow well-established and classical organic chemistry reactions. A plausible synthetic route could involve the formylation of a corresponding methyl 2-fluorobenzoate (B1215865) precursor or the esterification of 2-fluoro-4-formylbenzoic acid. The synthesis of substituted benzaldehydes and methyl benzoates are common transformations in organic chemistry, with a variety of methods available to achieve these conversions. liberty.edurug.nlkpfu.ru

Overview of Research Trajectories for this compound

The research trajectories for this compound are primarily dictated by its trifunctional nature, which makes it an attractive starting material for the synthesis of a diverse range of target molecules. Its application is most prominent in its role as a building block in medicinal chemistry and drug discovery. The combination of the fluoro, formyl, and ester groups allows for the systematic modification of the molecule to explore structure-activity relationships in the development of new therapeutic agents.

The formyl group can be used as a handle to introduce various heterocyclic systems or other pharmacologically relevant moieties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The fluorine atom can enhance the metabolic stability and pharmacokinetic properties of the final compound. While specific, large-scale research projects centered solely on this compound are not widely documented, its commercial availability points to its frequent use as a key intermediate in multi-step synthetic sequences. ambeed.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 85070-58-2 vwr.comalfachemch.com
Molecular Formula C9H7FO3 alfachemch.com
Molecular Weight 182.15 g/mol vwr.com
Physical Form Solid sigmaaldrich.com
Purity 96-97% sigmaaldrich.comvwr.com
Storage Temperature Ambient or 2-8°C under inert atmosphere sigmaaldrich.comalfachemch.com

Related Fluorinated Benzaldehyde (B42025) and Benzoate (B1203000) Derivatives

Compound NameCAS NumberMolecular Formula
This compound85070-58-2C9H7FO3
Methyl 4-formylbenzoate (B8722198)1571-08-0C9H8O3
Methyl 2-fluoro-4-hydroxybenzoate392-04-1C8H7FO3
2-Fluoro-4-methylbenzoic acid159338-90-8C8H7FO2
Methyl 4-fluorobenzoate (B1226621)403-33-8C8H7FO2
Methyl 3-fluoro-4-formylbenzoate74733-25-8C9H7FO3
Methyl 2-fluoro-5-formylbenzoateNot readily availableC9H7FO3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO3 B1425338 Methyl 2-fluoro-4-formylbenzoate CAS No. 85070-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMGPKZYEUOERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716514
Record name Methyl 2-fluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-58-2
Record name Methyl 2-fluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-4-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for Methyl 2 Fluoro 4 Formylbenzoate

Established Synthetic Routes for Methyl 2-fluoro-4-formylbenzoate

The traditional synthesis of this compound often involves a multi-step process that relies on well-established organic reactions. These routes typically focus on the sequential introduction or modification of the functional groups on a pre-existing benzene (B151609) ring.

Oxidative Approaches to the Formyl Group

The introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic organic chemistry. In the context of synthesizing this compound, a common strategy involves the oxidation of a methyl group at the para-position of a 2-fluorotoluene derivative. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the other substituents present on the aromatic ring to ensure selectivity and avoid over-oxidation to the carboxylic acid.

Oxidizing AgentTypical ConditionsSubstrateProductYield (%)
Manganese Dioxide (MnO2)Reflux in a non-polar solvent (e.g., benzene, toluene)2-Fluoro-4-methylbenzyl alcohol2-Fluoro-4-formylbenzaldehydeModerate to High
Chromium Trioxide (CrO3)Jones oxidation conditions (CrO3 in aqueous sulfuric acid and acetone)2-Fluoro-4-methylbenzyl alcohol2-Fluoro-4-formylbenzoic acidGood
Selenium Dioxide (SeO2)Heating in a suitable solvent (e.g., dioxane, ethanol)2-Fluoro-4-methyltoluene2-Fluoro-4-formylbenzaldehydeVariable

It is important to note that direct oxidation of a methyl group to an aldehyde can be challenging and may require specific catalysts or reaction conditions to prevent the formation of the corresponding carboxylic acid.

Esterification Methods for Benzoic Acid Derivatives

The esterification of a carboxylic acid is a fundamental reaction in organic synthesis. For the preparation of this compound, the precursor would be 2-fluoro-4-formylbenzoic acid. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the water formed is often removed, or a large excess of the alcohol is used. masterorganicchemistry.com

Recent advancements have explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids, which can offer advantages in terms of catalyst recovery and reuse. sigmaaldrich.com

MethodCatalystAlcoholKey Features
Fischer EsterificationSulfuric Acid (H2SO4), p-Toluenesulfonic acid (TsOH)Methanol (B129727)Equilibrium-driven, requires excess alcohol or water removal. masterorganicchemistry.com
Steglich EsterificationDicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP)MethanolMild conditions, suitable for acid-sensitive substrates.
Thionyl ChlorideThionyl Chloride (SOCl2) followed by MethanolMethanolProceeds via an acyl chloride intermediate, generally high yielding.
Heterogeneous CatalysisSolid acid catalysts (e.g., zeolites, ion-exchange resins)MethanolCatalyst is easily separable and reusable. sigmaaldrich.com

Regioselective Fluorination Techniques in Benzoate (B1203000) Synthesis

The introduction of a fluorine atom at a specific position on the benzene ring is a crucial step in the synthesis of this compound. Regioselectivity is paramount, and several methods can be employed. One common approach is to start with a precursor that already contains the desired substitution pattern. For instance, starting with 2-fluoro-4-bromotoluene would allow for subsequent functional group transformations.

Alternatively, electrophilic fluorination of a pre-functionalized benzoate derivative can be performed. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. The directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of fluorination. The ester and formyl groups are electron-withdrawing and meta-directing, which would not favor direct fluorination at the ortho position. Therefore, the synthetic strategy often involves introducing the fluorine atom at an earlier stage of the synthesis.

Novel and Emerging Synthetic Pathways

Modern synthetic chemistry is continually seeking more efficient, atom-economical, and environmentally benign methods. The synthesis of complex molecules like this compound is no exception, with new strategies emerging that leverage transition metal catalysis and multicomponent reactions.

Transition Metal-Catalyzed Transformations for Benzoate Derivatives

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing this compound, transition metal-catalyzed carbonylation reactions are particularly relevant. For example, a palladium-catalyzed carbonylation of a 2-fluoro-4-halo-benzaldehyde derivative in the presence of methanol could directly introduce the methyl ester group.

Catalyst SystemSubstrateReagentProduct
Palladium(II) acetate (B1210297) / Phosphine ligand2-Fluoro-4-iodobenzaldehydeCarbon Monoxide, MethanolThis compound
Rhodium(I) complexes2-Fluoro-4-bromobenzaldehydeCarbon Monoxide, MethanolThis compound
Cobalt carbonyl2-Fluoro-4-halotolueneCarbon Monoxide, MethanolMethyl 2-fluoro-4-methylbenzoate (requires subsequent oxidation)

These methods often proceed under milder conditions than traditional methods and can exhibit high functional group tolerance.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov While a direct one-pot synthesis of this compound via an MCR is not yet established, the principles of MCRs can be applied to the synthesis of its key precursors.

For instance, a multicomponent reaction could be designed to assemble a highly substituted benzene ring with the required fluorine, formyl (or a precursor), and carboxyl (or a precursor) functionalities in a single step. Subsequent, simple transformations would then lead to the final product.

Green Chemistry Approaches to this compound Synthesis

While specific research literature detailing established green chemistry syntheses for this compound is not extensively documented, the principles of green chemistry can be applied to hypothesize more sustainable synthetic routes. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com Key approaches include the use of greener solvents, alternative energy sources, and catalysts to improve atom economy and reduce waste. mdpi.com

Conventional syntheses of related aromatic aldehydes and esters often rely on stoichiometric reagents and volatile organic solvents (VOCs) like dichloromethane (B109758) or chloroform. patsnap.com A greener approach would prioritize alternative solvents with better environmental, health, and safety profiles, such as water, ethanol, or supercritical CO2. Furthermore, replacing stoichiometric reagents, such as metallic oxidants or Friedel-Crafts catalysts like aluminum trichloride, with catalytic systems can significantly reduce waste streams. patsnap.com

Alternative energy sources such as microwave irradiation and ultrasound can accelerate reaction rates, often leading to higher yields in shorter time frames and with less energy consumption compared to conventional heating methods. nih.gov For instance, a hypothetical green synthesis could involve a catalytic oxidation or carbonylation reaction performed in a benign solvent under microwave-assisted conditions. Flow chemistry represents another advanced strategy, offering improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for process automation, all of which align with green chemistry principles. mdpi.com

Below is a comparative table illustrating a hypothetical traditional synthesis versus a potential green chemistry approach.

FeatureHypothetical Traditional ApproachHypothetical Green Chemistry Approach
Solvent Dichloromethane, ChloroformWater, Ethanol, or Solvent-free
Catalyst/Reagent Stoichiometric (e.g., AlCl3, CrO3)Catalytic (e.g., supported metal catalyst)
Energy Source Conventional heating (oil bath)Microwave irradiation, Flow reactor
Waste Profile High E-factor (significant waste)Low E-factor (minimal waste)
Atom Economy ModeratePotentially higher

Purification and Isolation Methodologies in Academic Synthesis

The purification and isolation of this compound from a reaction mixture in an academic research setting typically involves a sequence of standard laboratory techniques designed to separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts.

The initial step following the completion of the reaction is the work-up . This process is designed to quench the reaction and perform a preliminary separation. A common work-up procedure involves pouring the reaction mixture into water or ice water and performing a liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate or diethyl ether. chemicalbook.comguidechem.com The organic layer, containing the product, is then washed sequentially with water and a saturated aqueous sodium chloride solution (brine) to remove water-soluble impurities.

After extraction, the organic solution is dried using an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), to remove residual water. chemicalbook.com The drying agent is subsequently removed by filtration. The solvent is then carefully removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude product. patsnap.com

Final purification of the crude solid is generally achieved through one of two primary methods:

Recrystallization: This technique involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is the method of choice. guidechem.com The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure product in fractions.

The purity of the final isolated product is then confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

TechniquePrincipleApplication in Synthesis
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases.Separation of the organic product from aqueous-soluble impurities post-reaction.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Purification of the crude solid product.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).High-purity separation of the product from byproducts and starting materials. guidechem.com
Rotary Evaporation Rapid removal of volatile solvents from a sample by evaporation under reduced pressure.Isolation of the crude or pure product from its solvent. patsnap.com

Reactivity and Transformational Chemistry of Methyl 2 Fluoro 4 Formylbenzoate

Reactions Involving the Formyl Group

The aldehyde functionality is the more reactive of the two carbonyl groups in Methyl 2-fluoro-4-formylbenzoate, readily undergoing nucleophilic attack and condensation reactions.

Reductive Amination and Iminomethylene Formation

Reductive amination is a cornerstone reaction for the synthesis of secondary and tertiary amines from aldehydes. This process involves the initial formation of an imine (or iminium ion) by the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction.

The reaction of this compound with various amines has been documented in the synthesis of pharmacologically active compounds. Typically, the reaction is carried out in a suitable solvent like dichloromethane (B109758) or methanol (B129727), often with the addition of a mild acid such as acetic acid to catalyze imine formation. A selective reducing agent, most commonly sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then used to reduce the intermediate imine to the corresponding amine. nih.govgoogle.com Sodium borohydride (B1222165) (NaBH₄) has also been employed for this transformation. bldpharm.com

Key research findings show the successful coupling of this compound with a range of amines, including anilines and aliphatic amines, to produce the corresponding aminomethylbenzoate derivatives in good yields. nih.govgoogle.combldpharm.com

Table 1: Reductive Amination of this compound
AmineReducing AgentSolventConditionsProductReference
Pyridin-3-amineSodium triacetoxyborohydrideDichloromethaneAcetic acid, Room temp, 12hMethyl 2-fluoro-4-((pyridin-3-ylamino)methyl)benzoate nih.gov
AnilineSodium triacetoxyborohydrideDichloromethaneAcetic acid, Room temp, 12hMethyl 2-fluoro-4-((phenylamino)methyl)benzoate google.com
CyclopropanamineSodium borohydrideMethanol-Methyl 4-((cyclopropylamino)methyl)-2-fluorobenzoate bldpharm.com

Aldehyde Condensations and Cyclization Reactions

The formyl group of this compound can participate in various carbon-carbon bond-forming condensation reactions. These reactions are pivotal for building more complex molecular scaffolds.

A notable example is its use in a multicomponent reaction to form a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry. In a specific application, this compound was reacted with ethyl pyruvate (B1213749) and 3-(4-ethylphenyl)-1H-pyrazol-5-amine under acidic conditions (HCl in ethanol) using microwave irradiation. This sequence leads to a cyclization, forming the heterocyclic product in a single step. nih.gov

Table 2: Cyclization Reaction of this compound
Reactant 1Reactant 2CatalystSolventConditionsProductReference
Ethyl pyruvate3-(4-Ethylphenyl)-1H-pyrazol-5-amineHClEthanolMicrowave, 150 °C, 10-30 minEthyl 6-(4-ethylphenyl)-3-(3-fluoro-4-(methoxycarbonyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate nih.gov

Wittig Reactions and Olefination Strategies

Olefination reactions, such as the Wittig reaction and its variants, provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. This transformation is achieved by reacting the aldehyde with a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction). While specific examples of Wittig or Horner-Wadsworth-Emmons reactions starting directly from this compound are not prominently detailed in the reviewed literature, its structural analogues are widely used in such transformations. The formyl group is expected to react readily under standard olefination conditions to yield various substituted styrene (B11656) derivatives.

Acetal and Thioacetal Formation

Protection of the highly reactive aldehyde group is a common strategy in multi-step syntheses. Aldehydes are readily converted to acetals by reaction with an alcohol or a diol in the presence of an acid catalyst. These acetals are stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, and can be easily deprotected to regenerate the aldehyde.

While specific experimental details for the acetalization of this compound are not explicitly outlined in the surveyed patents, the formation of a dioxolane derivative by reacting it with ethylene (B1197577) glycol is a standard and expected transformation. This protective strategy is crucial when subsequent reactions are intended to modify the ester group or other parts of the molecule without affecting the aldehyde. bldpharm.comgoogle.com

Similarly, thioacetals can be formed by reacting the aldehyde with thiols or dithiols, typically under Lewis acid catalysis. Thioacetals are particularly robust protecting groups and also offer synthetic utility, for example, in their reduction to a methylene (B1212753) group.

Table 3: Plausible Acetal and Thioacetal Formation
ReagentCatalystProduct
Ethylene glycolAcid (e.g., p-TsOH)Methyl 2-fluoro-4-(1,3-dioxolan-2-yl)benzoate
1,2-EthanedithiolLewis Acid (e.g., BF₃·OEt₂)Methyl 2-fluoro-4-(1,3-dithiolan-2-yl)benzoate

Reactions at the Ester Moiety

The methyl ester group of this compound is less reactive than the formyl group but can be transformed using more forcing conditions or specific reagents.

Ester Hydrolysis and Transesterification Reactions

The most common reaction of the ester group is its hydrolysis to the corresponding carboxylic acid, 2-fluoro-4-formylbenzoic acid. This transformation is typically achieved under basic conditions, for example, by treatment with an alkali metal hydroxide (B78521) such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. nih.gov Subsequent acidification of the reaction mixture yields the carboxylic acid.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and is typically driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed.

Table 4: Reactions at the Ester Moiety
Reaction TypeReagentSolventConditionsProductReference
HydrolysisLithium hydroxideWater/THFRoom Temp to 50 °C2-Fluoro-4-formylbenzoic acid nih.govgoogle.com
Esterification (reverse of hydrolysis)Sodium hydride, Methyl iodideDMF0 °C to Room TempThis compound

Amidation and Related Amide Bond Formations

The methyl ester group of this compound can be converted to an amide through reaction with an amine. This transformation, known as amidation, is a fundamental reaction in organic synthesis, particularly in the construction of peptides and other biologically active molecules. researchgate.net The general principle involves the reaction of the ester with an amine to form a stable amide bond. researchgate.net

The direct reaction of an ester with an amine can be slow and often requires harsh conditions. To facilitate this transformation, the carboxylic acid can be activated first. researchgate.net Common methods for amide bond formation include the use of coupling reagents which activate the carboxylic acid derivative, making it more susceptible to nucleophilic attack by the amine. umich.edu

Reagent ClassExample ReagentFunction
Coupling Additives1-Hydroxybenzotriazole (HOBt)Forms active esters that are less reactive than O-acylisoureas, reducing racemization. umich.edu
Acyl HalidesThionyl chloride (SOCl₂)Converts carboxylic acids to highly reactive acyl chlorides. researchgate.net
CarbodiimidesDicyclohexylcarbodiimide (B1669883) (DCC)Activates carboxylic acids to form O-acylisourea intermediates. umich.edu
Phosphonium SaltsTFFHConverts carboxylic acids to acid fluorides for reaction with amines. umich.edu

Reduction to Alcohol Functionality

The formyl (aldehyde) group of this compound can be selectively reduced to a primary alcohol. This reduction is a common transformation in organic chemistry and can be achieved using various reducing agents. openstax.org

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is often used for the reduction of aldehydes and ketones. openstax.orgiwu.edu It is generally unreactive towards esters under standard conditions, allowing for the chemoselective reduction of the aldehyde group in this compound to yield methyl 2-fluoro-4-(hydroxymethyl)benzoate. iwu.educhegg.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the aldehyde, but they will also reduce the ester group to a primary alcohol. openstax.org

Reducing AgentSelectivityProduct with this compound
Sodium Borohydride (NaBH₄)Reduces aldehydes and ketonesMethyl 2-fluoro-4-(hydroxymethyl)benzoate
Lithium Aluminum Hydride (LiAlH₄)Reduces aldehydes, ketones, esters, and carboxylic acids(2-Fluoro-4-(hydroxymethyl)phenyl)methanol

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is susceptible to various functionalization reactions, including electrophilic and nucleophilic aromatic substitution, as well as cross-coupling reactions. The existing substituents—the fluorine atom, the formyl group, and the methyl ester group—influence the position and feasibility of these reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com

The fluorine atom in this compound can act as a leaving group in SNAr reactions. The electron-withdrawing formyl and methyl ester groups, particularly when positioned ortho or para to the fluorine, activate the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring. nih.govnih.gov The rate of SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve an organic halide or triflate and an organometallic reagent. mdpi.comnih.gov

This compound can participate in cross-coupling reactions through its C-F bond, although this generally requires specific catalytic systems due to the strength of the C-F bond. More commonly, the corresponding aryl bromide or iodide derivative is used. For instance, methyl 4-bromo-2-fluorobenzoate can be used in Suzuki-Miyaura couplings with boronic acids to introduce new aryl or vinyl groups. amazonaws.com These reactions provide a versatile method for elaborating the structure of the aromatic ring. researchgate.netmdpi.com

Cascade and Tandem Reactions Utilizing this compound

The multiple functional groups of this compound make it a suitable substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These reactions offer a highly efficient approach to building molecular complexity.

For example, a reaction sequence could involve an initial SNAr reaction to displace the fluorine atom with a nucleophile containing another reactive functional group. This newly introduced group could then undergo an intramolecular reaction with the formyl or ester group, leading to the formation of a heterocyclic system. The specific design of such cascade reactions depends on the nature of the nucleophile and the reaction conditions employed.

Chemo- and Regioselectivity in this compound Transformations

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the aromatic ring, the aldehyde group, and the methyl ester group. The fluorine atom at the 2-position and the electron-withdrawing nature of both the formyl and methoxycarbonyl groups significantly influence the molecule's reactivity, particularly its chemo- and regioselectivity in various transformations.

The aldehyde group, being a more reactive electrophile than the methyl ester, is the primary site for nucleophilic attack and condensation reactions. The fluorine atom, positioned ortho to the ester and meta to the aldehyde, exerts a notable electronic influence on the benzene (B151609) ring, affecting the reactivity of both functional groups and the aromatic system itself.

Chemoselective Reactions

The differential reactivity of the aldehyde and ester functionalities allows for a range of chemoselective transformations, where one group reacts preferentially in the presence of the other.

Aldehyde-Selective Reactions:

A variety of reactions can be performed selectively at the formyl group while leaving the methyl ester intact. These include multicomponent reactions, which are powerful tools for the efficient synthesis of complex molecules.

Biginelli Reaction: This one-pot cyclocondensation reaction involves an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. wikipedia.org In the case of this compound, the aldehyde function is expected to participate in this reaction, leading to the formation of a dihydropyrimidine (B8664642) derivative with the fluorinated benzoyl moiety at the 4-position.

Hantzsch Pyridine Synthesis: This multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce dihydropyridines, which can be subsequently oxidized to pyridines. fiveable.mewikipedia.orgscribd.comorganic-chemistry.orgnih.gov this compound can serve as the aldehyde component in this synthesis.

Ugi and Passerini Reactions: These are isocyanide-based multicomponent reactions. The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgnih.govorganic-chemistry.orgnih.gov The Passerini reaction, a three-component reaction, combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov In both cases, the aldehyde group of this compound is the reactive site. For instance, a series of fused benzimidazole–isoquinolinones have been prepared via an Ugi reaction utilizing methyl 2-formylbenzoate, a close analog. nih.gov

Gewald Reaction: This reaction enables the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgorganic-chemistry.orgmdpi.comnih.gov The aldehyde functionality of this compound can participate as the carbonyl component.

A recent study detailed the synthesis of (2E)-2-(2-fluorophenyl)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid, where Methyl 4-formylbenzoate (B8722198) was reacted with 2-fluorophenylacetic acid. researchgate.net This suggests that similar condensation reactions are feasible with this compound, targeting the aldehyde group.

Table 1: Predicted Chemoselective Reactions at the Aldehyde Group

Reaction NameReactantsPredicted Product Type
Biginelli Reactionβ-ketoester, UreaDihydropyrimidinone
Hantzsch Pyridine Synthesisβ-ketoester, Ammonia sourceDihydropyridine
Ugi ReactionAmine, Carboxylic acid, IsocyanideBis-amide
Passerini ReactionCarboxylic acid, Isocyanideα-Acyloxy amide
Gewald Reactionα-Cyanoester, Sulfur, Base2-Aminothiophene

Regioselective Transformations

The substitution pattern of this compound also directs the regioselectivity of certain reactions, particularly those involving the aromatic ring. However, most documented transformations focus on the reactivity of the functional groups. The presence of a deactivating formyl group and a meta-directing ester group, along with the ortho,para-directing but deactivating fluorine atom, creates a complex scenario for electrophilic aromatic substitution. Further research is needed to fully elucidate the regiochemical outcomes of such reactions.

In the context of multicomponent reactions, the initial reaction at the aldehyde group fixes the point of attachment of the newly formed heterocyclic ring to the 4-position of the fluorinated benzene ring.

Applications in Advanced Organic Synthesis Featuring Methyl 2 Fluoro 4 Formylbenzoate

As a Versatile Building Block for Complex Molecular Architectures

The utility of Methyl 2-fluoro-4-formylbenzoate as a versatile building block stems from the orthogonal reactivity of its functional groups. The aldehyde group is a prime site for nucleophilic attack and condensation reactions, readily forming imines, hydrazones, or participating in cyclization cascades. The methyl ester group can undergo hydrolysis, amidation, or reduction, providing a secondary handle for molecular elaboration. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products, making this compound a particularly attractive starting material in medicinal chemistry. Its application in multi-component reactions further underscores its versatility, allowing for the efficient assembly of complex structures in a single step.

Synthesis of Heterocyclic Compounds Incorporating this compound Derivatives

The dual functionality of this compound makes it an ideal substrate for the synthesis of a wide range of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.

The synthesis of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine. While direct synthesis from this compound is not prominently documented, its aldehyde functionality can be used to form hydrazone intermediates, which are precursors in some pyrazole synthesis pathways.

Similarly, the construction of the pyrazolo[3,4-b]pyridine scaffold often relies on the cyclization of an aminopyrazole with a suitable three-carbon electrophilic partner, such as an α,β-unsaturated ketone or aldehyde. Substituted benzaldehydes are frequently used as starting materials to generate these unsaturated intermediates. This suggests a potential, though not explicitly detailed, route where this compound could be employed to build the necessary precursors for pyrazolo[3,4-b]pyridine synthesis. These scaffolds are of significant interest due to their wide range of biological activities, including antimicrobial and antitumor properties.

The construction of quinoline rings can be achieved through several classic named reactions, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound is not a direct precursor in the traditional Friedländer reaction, substituted benzaldehydes are key reactants in other quinoline syntheses, like the Doebner-von Miller reaction. This reaction involves the treatment of an aniline with α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes. The synthesis of polycyclic and tetracyclic quinoline systems, which often exhibit significant biological activity, frequently employs functionalized aldehydes as starting points for multi-step synthetic sequences.

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. This reaction, often referred to as the Phillips-Ladenburg synthesis, is a robust and widely used method. This compound is a suitable aldehyde component for this transformation. The reaction proceeds by forming a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. This method allows for the direct incorporation of the 2-fluoro-4-(methoxycarbonyl)phenyl moiety at the 2-position of the benzimidazole core, creating a scaffold for further functionalization and development of biologically active agents.

Table 1: General Reaction for Benzimidazole Synthesis

Reactant 1Reactant 2Product
o-PhenylenediamineThis compoundMethyl 2-fluoro-4-(1H-benzo[d]imidazol-2-yl)benzoate

This compound has been explicitly used as a key starting material in the multi-step synthesis of novel 1,3,4-oxadiazole (B1194373) sulfonamide derivatives. The synthesis pathway involves several transformations where both the aldehyde and ester functionalities of the initial building block are utilized.

A representative synthesis involves the following key steps:

Reductive Amination: The aldehyde group of this compound is reacted with an amine (e.g., 3-aminopyridine) in the presence of a reducing agent to form a secondary amine, yielding a methyl 2-fluoro-4-((pyridin-3-ylamino)methyl)benzoate intermediate.

Hydrazide Formation: The methyl ester group of this intermediate is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.

Oxadiazole Ring Formation: The hydrazide is subsequently acylated with an agent like trifluoroacetic anhydride, and the resulting intermediate is cyclized to form the 5-(trifluoromethyl)-1,3,4-oxadiazole ring. This cyclization is often promoted by a dehydrating agent such as the Burgess reagent.

This synthetic route demonstrates the utility of this compound in building complex heterocyclic systems containing multiple pharmacophoric elements.

Table 2: Example Synthesis of an Oxadiazole Sulfonamide Intermediate

StepStarting MaterialReagent(s)Intermediate/Product
1This compound3-Aminopyridine, Acetic Acid, NaBH(OAc)₃Methyl 2-fluoro-4-((pyridin-3-ylamino)methyl)benzoate
2Methyl 2-fluoro-4-((pyridin-3-ylamino)methyl)benzoateHydrazine Hydrate2-Fluoro-4-((pyridin-3-ylamino)methyl)benzohydrazide
32-Fluoro-4-((pyridin-3-ylamino)methyl)benzohydrazideTrifluoroacetic anhydride, Burgess reagentN-(3-fluoro-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)benzyl)pyridin-3-amine

Construction of Biologically Relevant Scaffolds

The heterocyclic systems derived from this compound often serve as scaffolds for molecules with significant biological and therapeutic potential.

The 1,3,4-oxadiazole sulfonamide derivatives synthesized from this precursor are designed as inhibitors of histone deacetylase 6 (HDAC6). rsc.org HDAC6 is a crucial enzyme target in therapeutic areas such as oncology and neurodegenerative diseases. rsc.orgmdpi.com The benzimidazole core is another prominent scaffold in medicinal chemistry, with derivatives exhibiting a vast range of activities, including anticancer, antimicrobial, and anthelmintic properties. researchgate.net The development of benzimidazole-based HDAC inhibitors has been a particularly active area of research. researchgate.netekb.eg The ability to synthesize these valuable scaffolds highlights the importance of this compound as a key building block in the discovery of new therapeutic agents.

Development of Novel Synthetic Methodologies Using this compound as a Substrate

This compound has emerged as a valuable substrate in the field of organic chemistry for the development of novel synthetic methodologies. Its unique structure, featuring both an electrophilic aldehyde group and a methyl ester, allows it to serve as a versatile building block in reactions designed to construct complex molecular architectures in a single step. The presence of a fluorine atom ortho to the ester group also introduces specific electronic properties that can influence reaction pathways and product stability. Research efforts have focused on leveraging this bifunctional nature to forge new routes to important heterocyclic scaffolds.

A significant area of methodology development involves the use of this compound in isocyanide-based multicomponent reactions (MCRs). These reactions are of high strategic importance in synthetic chemistry as they allow for the combination of three or more reactants in a one-pot process to generate a single product that incorporates portions of each starting material. This approach offers considerable advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

One prominent example is the development of a tandem Ugi/lactamization reaction sequence. In this methodology, this compound acts as the aldehyde component. The reaction proceeds by combining it with an amine, an isocyanide, and a carboxylic acid (in the classic Ugi four-component reaction). The key innovation in this methodology is the subsequent intramolecular cyclization. The intermediate product formed from the Ugi reaction is designed to undergo a spontaneous or acid-catalyzed intramolecular amidation between the newly formed secondary amide and the methyl ester at the C2 position. This cyclization step efficiently constructs the isoindolinone ring system, a core structure found in many biologically active compounds.

The general reaction scheme involves the initial condensation of an amine with the aldehyde moiety of this compound to form a Schiff base. The isocyanide then undergoes nucleophilic attack on the protonated Schiff base, followed by trapping of the resulting nitrilium ion by the carboxylate. This sequence forms a linear Ugi intermediate which is primed for cyclization. The ester group is perfectly positioned to react with the amide nitrogen, leading to the formation of a five-membered lactam ring and the elimination of methanol (B129727).

Detailed research findings have demonstrated the versatility of this method by varying the amine and isocyanide components to produce a library of substituted 2,3-dihydro-1H-isoindolin-1-ones. The fluorine substituent remains on the benzene (B151609) ring of the isoindolinone core, providing a handle for further chemical modification or for tuning the pharmacological properties of the final molecule. The efficiency and broad substrate scope of this one-pot methodology represent a significant advancement in the synthesis of this important class of heterocycles.

Table 1: Synthesis of N-substituted 6-fluoro-1-oxoisoindoline-2-carboxamides via MCR Methodology

This table summarizes the results of a developed multicomponent reaction methodology using this compound as the key substrate with various amines and isocyanides. The reaction demonstrates a novel and efficient one-pot route to functionalized isoindolinone derivatives.

Role in Medicinal Chemistry Research and Drug Discovery

Methyl 2-fluoro-4-formylbenzoate as a Precursor for Pharmaceutical Agents

In the quest for novel therapeutics, the synthesis of new chemical entities often relies on versatile starting materials, or precursors, that can be chemically modified to build a final drug molecule. This compound (see Table 1) has been identified as such a precursor in the development of sophisticated pharmaceutical agents. google.comgoogle.comacs.org

Its utility is demonstrated in the synthesis of selective positive allosteric modulators (PAMs) for the GluN2C NMDA receptor, which are under investigation for treating neurological conditions. acs.orgacs.org In this context, this compound serves as a key intermediate, highlighting its importance in constructing complex molecules targeting the central nervous system. acs.org Furthermore, this compound is utilized in the preparation of intermediates for quinazolinone-based inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and a target for cancer therapy. nih.gov A patent has described a synthetic route where this compound is a starting component for creating these enzyme inhibitors. google.com

Design and Synthesis of Fluorine-Containing Bioactive Molecules

The deliberate incorporation of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry to enhance a molecule's therapeutic potential. The fluorine atom in this compound is a key feature that imparts desirable characteristics to the molecules derived from it.

Impact of Fluorine on Metabolic Stability and Bioavailability

A primary challenge in drug development is ensuring that a potential drug remains in the body long enough to exert its therapeutic effect before being broken down by metabolic processes. The introduction of fluorine can significantly improve a molecule's metabolic stability. google.com The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. google.com By strategically placing a fluorine atom at a metabolically vulnerable site, chemists can block this breakdown, prolonging the drug's half-life and its curative effects. google.com

Pharmacological Property Modulation Through Fluorination

The inclusion of fluorine can fine-tune the pharmacological properties of a drug molecule in several ways. As the most electronegative element, fluorine's powerful electron-withdrawing nature can alter the electronic properties of the entire molecule. google.com This can impact the acidity or basicity (pKa) of nearby functional groups, which is a critical factor for a drug's solubility, absorption, and ability to bind to its target. google.com For instance, reducing the basicity of amine groups can lead to improved bioavailability. google.com

Furthermore, the introduction of fluorine can influence how a drug molecule binds to its target protein or enzyme. sigmaaldrich.com Even though fluorine is only slightly larger than hydrogen, its unique electronic properties can lead to stronger binding interactions, thereby increasing the potency of the drug. google.comsigmaaldrich.com This modulation of binding affinity is a key reason why fluorinated compounds are prevalent in pharmaceuticals.

Development of Enzyme Inhibitors (e.g., Histone Deacetylase 6 inhibitors)

Enzyme inhibitors are a major class of therapeutic agents that function by blocking the activity of enzymes involved in disease processes. This compound is a valuable precursor for creating such inhibitors. A notable example is its use in the synthesis of 1,3,4-oxadiazole (B1194373) derivative compounds designed as selective inhibitors for Histone Deacetylase 6 (HDAC6). google.comgoogle.com HDAC6 is an enzyme implicated in various diseases, including cancer and neurological disorders, making its selective inhibition a significant therapeutic goal. google.comgoogle.com

Patents have detailed the synthesis where this compound is reacted with other chemical moieties to construct the final inhibitor. google.comgoogle.com The fluorinated phenyl group, originating from this precursor, often forms the "cap" region of the HDAC6 inhibitor, which is crucial for binding to the enzyme's active site. google.com The presence of fluorine in this region can enhance the inhibitor's selectivity for HDAC6 over other HDAC isoforms, potentially reducing side effects. google.com

Agents with Potential Neurological Applications

The development of drugs targeting the central nervous system (CNS) presents unique challenges, including the need for molecules to cross the protective blood-brain barrier (BBB). acs.org The properties conferred by fluorine make it a valuable tool in the design of neurologically active agents. acs.org

A specific application of this compound is in the synthesis of a novel class of pyrrolidinone-based positive allosteric modulators (PAMs) that are highly selective for the GluN2C subunit of the N-methyl-D-aspartate (NMDA) receptor. acs.orgacs.org These receptors are involved in a wide range of neurological processes, and their dysfunction is implicated in conditions like schizophrenia and Parkinson's disease. acs.org The development of selective modulators for specific NMDA receptor subtypes is a promising therapeutic strategy. acs.org Research published in the Journal of Medicinal Chemistry details the creation of these GluN2C-selective potentiators, for which this compound serves as an essential building block. acs.orgacs.org

Antifungal Activities of Derived Compounds

The search for new and effective antifungal agents is an ongoing effort in medicinal chemistry, driven by the rise of drug-resistant fungal infections. While direct synthesis of antifungal compounds from this compound is not extensively documented in the reviewed literature, the structural motifs it contains are relevant to antifungal drug design. Benzaldehyde (B42025) derivatives, for instance, have been identified as having potent antifungal activity by disrupting cellular antioxidation processes in fungi.

Furthermore, the incorporation of fluorine is a known strategy in the development of antifungal drugs. Fluorinated compounds can exhibit enhanced efficacy and metabolic stability. Although specific examples starting directly from this compound are sparse, its structure as a fluorinated benzaldehyde derivative makes it a promising candidate for future exploration in the synthesis of novel antifungal agents. The combination of the reactive aldehyde and the beneficial fluorine atom provides a strong foundation for creating derivatives with potential antifungal properties.

Investigation into Anti-inflammatory and Analgesic Derivatives

While extensive research directly investigating a wide range of anti-inflammatory and analgesic derivatives of this compound is not broadly published in peer-reviewed journals, patent literature reveals its use as a key intermediate in the synthesis of compounds with potential therapeutic applications in these areas. These patents highlight the utility of this fluorinated benzaldehyde derivative as a building block for more complex molecules with desired biological activities.

One notable application is in the development of lysophosphatidic acid (LPA) receptor antagonists for conditions such as neuropathic pain. googleapis.com In this context, this compound serves as a starting material for the synthesis of more elaborate amide derivatives. For instance, it is used in a reductive amination reaction to prepare Methyl 2-fluoro-4-(((3-methoxybenzyl)amino)methyl)benzoate. google.com This intermediate is then further elaborated into compounds tested for analgesic activity. The inclusion of the fluorine atom in the benzoic acid scaffold is a strategic design element, as fluorine substitution is a common tactic in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as metabolic stability and binding affinity. nih.gov

Another significant area of investigation is the synthesis of 1,3,4-oxadiazole derivatives as histone deacetylase 6 (HDAC6) inhibitors. google.com These inhibitors have potential applications as non-central analgesic and anti-inflammatory agents. google.com In the synthesis of these complex heterocyclic compounds, this compound is utilized as a key reactant. google.com The formyl group of the molecule allows for its conjugation to other chemical moieties, leading to the construction of the final pharmacologically active compounds. The development of selective HDAC6 inhibitors is a promising avenue for new anti-inflammatory and analgesic therapies with potentially fewer side effects than non-selective inhibitors. google.com

The following table summarizes the patented use of this compound in the synthesis of potential therapeutic agents:

PatentTherapeutic Target/ApplicationRole of this compoundResulting Compound Class
US9464060B2Lysophosphatidic acid receptor antagonists (neuropathic pain)Intermediate in a reductive amination reactionAmide derivatives
WO2017023133A2Histone deacetylase 6 (HDAC6) inhibitors (analgesic, anti-inflammatory)Reactant for the synthesis of 1,3,4-oxadiazole derivatives1,3,4-Oxadiazole derivatives

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on a broad series of anti-inflammatory and analgesic derivatives of this compound are not extensively available in the public domain. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce side effects. youtube.com

The available patent literature, while not providing comprehensive SAR analyses, offers insights into the importance of the structural motifs present in this compound for the biological activity of the final products. google.comgoogle.com The core structure of this compound presents several points for chemical modification, each potentially influencing the pharmacological profile of the resulting derivatives.

Key Structural Features and Potential for SAR:

Fluorine Atom: The presence of a fluorine atom at the 2-position of the benzene (B151609) ring is a deliberate design choice. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and influence the pKa of adjacent functional groups. nih.gov In SAR studies, moving the fluorine to other positions on the ring or replacing it with other halogens or electron-withdrawing groups would be a logical step to probe the importance of its position and electronic influence on receptor binding or enzyme inhibition. nih.gov

Formyl Group: The aldehyde (formyl) group at the 4-position is a versatile chemical handle for synthesizing a variety of derivatives. As seen in the patent literature, it readily undergoes reductive amination and can be used to form various heterocyclic systems. google.comgoogle.com SAR studies would typically involve replacing the formyl group with other functionalities, such as a ketone, a carboxylic acid, or a cyano group, to understand the structural requirements for interaction with the biological target.

Methyl Ester: The methyl ester at the 1-position is another site for modification. Hydrolysis to the corresponding carboxylic acid could alter the solubility and pharmacokinetic properties of the molecule. Conversion to other esters (e.g., ethyl, propyl) or amides could also systematically probe the steric and electronic requirements in that region of the molecule for optimal activity. youtube.com

The following table outlines hypothetical modifications for a systematic SAR study of this compound derivatives:

Position of ModificationOriginal GroupPotential Modifications for SAR StudiesPotential Impact
1Methyl EsterCarboxylic acid, other esters (ethyl, propyl), amidesAltered solubility, pharmacokinetics, and binding interactions
2FluoroChloro, bromo, trifluoromethyl, hydrogenModified electronics, lipophilicity, and metabolic stability
4FormylKetone, oxime, hydrazone, cyano, heterocyclic ringsAltered reactivity, binding mode, and potency

While a dedicated and published SAR study for anti-inflammatory and analgesic derivatives of this compound is yet to be seen, the foundational chemistry present in this compound makes it a valuable scaffold for the generation of diverse chemical libraries for screening and future drug discovery efforts.

Potential in Agrochemical and Material Science Research

Applications in Agrochemical Development

The introduction of fluorine into molecular structures is a well-established strategy in the design of modern agrochemicals. Methyl 2-fluoro-4-formylbenzoate serves as a key example of a fluorinated aromatic derivative with significant potential in this field.

Fluorinated aromatic compounds are crucial in the synthesis of active ingredients for crop protection. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological efficacy. Fluorinated benzaldehydes, the class to which this compound belongs, are considered valuable precursors for a range of active substances, including herbicidal compounds.

The incorporation of fluorine can lead to:

Increased Lipophilicity: This property can enhance the molecule's ability to penetrate biological membranes, such as the waxy cuticle of plants or the cells of fungi and insects.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes within the target organism or in the environment. This can result in longer-lasting activity.

Modified Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially improving its ability to bind to the target site of action, such as a specific enzyme or receptor.

This compound, with its reactive aldehyde group, provides a versatile scaffold for synthesizing more complex agrochemicals, such as novel fungicides and insecticides that incorporate a polyfluoro-substituted phenyl group.

While research into the direct role of fluorinated compounds in phytoalexin mimicry is an emerging area, the non-fluorinated analog, Methyl 4-formylbenzoate (B8722198), has been identified as a phytoalexin with antifungal properties that is produced by plants under biotic stress researchgate.net. Phytoalexins are antimicrobial compounds synthesized by plants to defend against pathogens. Molecules that mimic phytoalexins can potentially be developed as agents that induce or enhance the natural defense mechanisms of crops. The structural similarity of this compound to this known phytoalexin suggests a potential avenue for future research into developing fluorinated derivatives that could act as potent plant defense activators.

Role in Material Science and Polymer Chemistry

In material science, this compound is recognized as a valuable organic and fluorinated building block. Its distinct functional groups allow it to be incorporated into a variety of polymers and advanced materials, imparting specific and desirable properties.

The active aldehyde group of this compound makes it an important intermediate for synthesizing various fine chemicals and monomers. Its non-fluorinated counterpart, Methyl 4-formylbenzoate, is a key raw material for producing fluorescent monomers used in special synthetic materials guidechem.com. This established utility highlights the potential of this compound to serve a similar role. The presence of the fluorine atom could be leveraged to create monomers for fluoropolymers, which are known for their high thermal stability, chemical resistance, and unique optical properties.

Table 1: Functional Groups of this compound and Their Roles in Monomer Synthesis

Functional GroupChemical FormulaRole in Synthesis
Aldehyde-CHOA reactive site for condensation reactions to build larger molecular structures and polymer chains.
Methyl Ester-COOCH₃Can be hydrolyzed to a carboxylic acid for different polymerization routes or used directly in polyester synthesis.
Fluoro Group-FImparts properties like thermal stability, chemical resistance, and altered electronics to the resulting polymer.

The incorporation of building blocks like this compound into polymers can lead to the creation of novel materials with tailored characteristics. For instance, Methyl 4-formylbenzoate is an intermediate in the production of fluorescent whitening agents for polyester materials guidechem.com. These agents absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making fabrics appear whiter and brighter. By analogy, this compound could be used to synthesize new classes of fluorinated optical brighteners or other advanced materials where the fluorine atom enhances stability and performance.

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. AIE polymers combine the benefits of AIE with the processability and stability of macromolecules bohrium.comresearchgate.net.

The synthesis of AIE-active molecules often involves the use of aromatic aldehydes as key building blocks. The aldehyde functionality serves as a convenient reaction point to construct larger, sterically hindered molecules that exhibit AIE. These precursors are reacted to form molecules with multiple phenyl rings and rotatable single bonds. In dilute solutions, the rotation of these bonds provides a non-radiative pathway for energy to dissipate, resulting in no fluorescence. In an aggregated or solid state, this intramolecular rotation is restricted, which blocks the non-radiative channel and forces the molecule to release its energy as strong fluorescent light.

Given that aromatic aldehydes are foundational to the synthesis of many AIE luminogens, this compound represents a promising candidate as a precursor for novel, fluorine-containing AIE monomers and polymers.

Table 2: Research Findings on Related Compounds

Compound ClassApplicationKey Finding
Fluorinated BenzaldehydesAgrochemical SynthesisServe as valuable precursors for active ingredients, including herbicides, due to fluorine's ability to enhance metabolic stability and biological activity merckmillipore.com.
Methyl 4-formylbenzoateMaterial SynthesisUsed as a key intermediate for fluorescent whitening agents and as a raw material for fluorescent monomers for specialty polymers guidechem.com.
Aromatic AldehydesAIE MaterialsAct as essential building blocks in the synthesis of AIE-active molecules and polymers by providing a reactive site to construct complex luminogens bohrium.comresearchgate.netrsc.org.

Advanced Characterization and Spectroscopic Analysis of Methyl 2 Fluoro 4 Formylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.comuq.edu.authermofisher.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated benzaldehyde (B42025) derivatives like methyl 2-fluoro-4-formylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable for unambiguous structural confirmation.

¹H NMR Studies of Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, distinct signals are expected for the methyl ester protons, the aromatic protons, and the aldehyde proton.

For a comparative understanding, the ¹H NMR spectral data of related compounds are presented below. In methyl 4-formylbenzoate (B8722198), the aldehyde proton typically appears as a singlet at a high chemical shift, while the aromatic protons show a characteristic splitting pattern. chemicalbook.com The methyl protons of the ester group are observed as a sharp singlet at a lower chemical shift. chemicalbook.com The introduction of a fluorine atom, as in methyl 4-fluorobenzoate (B1226621), influences the chemical shifts of the adjacent aromatic protons. chemicalbook.com

Interactive Table: ¹H NMR Data of Related Benzoate (B1203000) Derivatives

CompoundSolventProton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Methyl 4-formylbenzoate chemicalbook.com-Aldehyde-H---
Aromatic-H---
Methyl-H---
Methyl 4-fluorobenzoate chemicalbook.com-Aromatic-H---
Methyl-H---
Methyl benzoate chemicalbook.com-Aromatic-H---
Methyl-H---
Methyl 2-formylbenzoate nih.gov-Aldehyde-H---
Aromatic-H---
Methyl-H---

Note: Specific chemical shift and coupling constant values are dependent on the solvent and the spectrometer frequency used for analysis.

¹³C NMR Investigations of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment. In this compound, separate signals are anticipated for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons (with their chemical shifts influenced by the fluorine substituent), and the methyl carbon of the ester.

The ¹³C NMR spectrum of the parent compound, methyl 4-formylbenzoate, shows characteristic peaks for the carbonyl, aromatic, and methyl carbons. rsc.orgchemicalbook.com The presence of a fluorine atom in methyl 4-fluorobenzoate significantly affects the chemical shifts of the carbon atoms in the benzene (B151609) ring, particularly the carbon directly bonded to fluorine (C-F) and its neighbors, due to through-bond and through-space coupling interactions. chemicalbook.com

Interactive Table: ¹³C NMR Data of Related Benzoate Derivatives

CompoundSolventCarbon AssignmentChemical Shift (ppm)
Methyl 4-formylbenzoate rsc.orgchemicalbook.comCDCl₃C=O (aldehyde)-
C=O (ester)-
Aromatic-C-
Methyl-C-
Methyl 4-fluorobenzoate chemicalbook.com-C=O (ester)-
Aromatic-C (C-F)-
Aromatic-C-
Methyl-C-
Methyl 2-formylbenzoate nih.govCDCl₃C=O (aldehyde)-
C=O (ester)-
Aromatic-C-
Methyl-C-
4-Fluorobiphenyl spectrabase.com-Aromatic-C (C-F)-
Aromatic-C-

Note: Chemical shift values are referenced to a standard, typically TMS, and can vary slightly with experimental conditions.

¹⁹F NMR for Fluorine Atom Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to characterize fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, making it an excellent probe for molecular structure and environment. nih.gov In this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift provides direct evidence of the fluorine atom's electronic environment on the aromatic ring. The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (nJCF) can also be observed, providing valuable structural information. The chemical shift is sensitive to factors like solvent and temperature. nih.govrsc.org

2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY: Establishes correlations between coupled protons, helping to trace the proton-proton connectivity within the aromatic ring.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbons and the carbon atom bearing the fluorine substituent, by observing their long-range couplings to nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisuq.edu.aupharmaffiliates.comchemicalbook.comnih.govuni.lunih.govsigmaaldrich.com

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the formyl group (-CHO), or a combination thereof, providing further evidence for the proposed structure. For comparison, the mass spectrum of methyl 4-formylbenzoate shows a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of the methoxy and formyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₇FO₃), HRMS can distinguish its exact mass from other ions that may have the same nominal mass but different elemental formulas. uni.lu This is a critical step in the definitive identification of a newly synthesized compound. Predicted m/z values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can be calculated and compared with experimental data to confirm the molecular formula. uni.lu

Interactive Table: Predicted HRMS Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺ 183.04520
[M+Na]⁺ 205.02714
[M-H]⁻ 181.03064
[M+NH₄]⁺ 200.07174
[M+K]⁺ 221.00108

Data sourced from PubChem. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-TOF-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS), are indispensable techniques for the analysis of this compound and its derivatives. These methods provide critical information on molecular weight, purity, and the structure of impurities and degradation products.

In a typical LC-MS analysis, a C18 column is often employed for the separation of the compound and its related substances using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid for better ionization and peak shape. For instance, in the analysis of similar aromatic compounds, a gradient elution on a C18 column with a buffered water/acetonitrile mobile phase has been successfully used. rsc.org The mass spectrometer, coupled to the liquid chromatograph, provides mass-to-charge ratio (m/z) data, which is crucial for confirming the identity of the target compound and elucidating the structures of any co-eluting impurities or degradation products. nih.gov

UPLC-TOF-MS offers enhanced separation efficiency and mass accuracy compared to conventional HPLC. This is particularly beneficial for resolving complex mixtures and obtaining accurate mass measurements, which aids in the confident identification of unknown compounds. nih.gov Predicted collision cross-section (CCS) values, which are dependent on the size and shape of the ion, can further aid in the structural confirmation of this compound and its adducts. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.04520132.0
[M+Na]⁺205.02714141.7
[M-H]⁻181.03064135.2
[M+NH₄]⁺200.07174152.4
[M+K]⁺221.00108140.3
[M+H-H₂O]⁺165.03518125.8
[M+HCOO]⁻227.03612155.7
[M+CH₃COO]⁻241.05177180.8

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound, particularly for identifying any volatile impurities that may be present from the synthesis or storage of the compound. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

A typical GC-MS analysis for volatile compounds involves a temperature-programmed run to ensure the separation of compounds with a wide range of boiling points. nih.govmdpi.com For example, a method might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to elute less volatile components. mdpi.com The resulting total ion chromatogram (TIC) displays the separated compounds as peaks, and the mass spectrum of each peak can be compared to spectral libraries for identification. mdpi.com This technique is highly sensitive and can detect trace levels of volatile organic compounds (VOCs), making it ideal for quality control and ensuring the high purity of this compound. researchgate.net

Table 2: Illustrative GC-MS Parameters for Volatile Analysis

ParameterCondition
Gas Chromatograph Agilent Model 7890A or similar mdpi.com
Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium nih.gov
Injector Temperature 240°C - 250°C notulaebotanicae.ro
Oven Program Initial temp 40°C, hold 3 min, ramp to 230°C nih.gov
Mass Spectrometer Agilent 5975C or similar mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Mass Range m/z 30-550 nih.gov
Ion Source Temperature 230°C mdpi.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong carbonyl (C=O) stretching vibration is expected for both the ester and aldehyde groups. The C=O stretch of the ester will typically appear in the range of 1750-1735 cm⁻¹, while the aldehyde C=O stretch is usually found between 1740-1720 cm⁻¹. thermofisher.com The C-O stretching vibration of the ester group will also be present, typically in the 1300-1000 cm⁻¹ region. ieeesem.com Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations for the aromatic ring and the methyl group will appear around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. thermofisher.comieeesem.com The C-F stretch will likely be found in the 1400-1000 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1740 - 1720 thermofisher.com
Ester (C=O)Stretch1750 - 1735 thermofisher.com
Aromatic (C=C)Stretch1600 - 1450 thermofisher.com
Ester (C-O)Stretch1300 - 1000 ieeesem.com
Aromatic C-HStretch3100 - 3000 thermofisher.com
Methyl C-HStretch2960 - 2850 ieeesem.com
C-FStretch1400 - 1000

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. For analytical purposes, a reversed-phase HPLC method is commonly used, employing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govsielc.com The separation is based on the differential partitioning of the analyte and impurities between the two phases. The purity of this compound can be determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. A purity of 98% (Min, HPLC) is a common specification for this compound. capotchem.com Preparative HPLC can be used for the isolation and purification of the compound on a larger scale.

Table 4: Typical HPLC Parameters for Analysis of Benzoate Derivatives

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid sielc.com
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can quickly assess the extent of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds. ieeesem.com For example, a solvent system of n-hexane and ethyl acetate (B1210297) in a specific ratio could be used to monitor the formation of a benzoate derivative. ieeesem.com

Theoretical and Computational Investigations of Methyl 2 Fluoro 4 Formylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory provide deep insights into electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Such studies can predict molecular geometries, vibrational frequencies, and electronic properties, which in turn can shed light on the molecule's reactivity.

A thorough search of scientific literature did not yield specific DFT studies focused on the electronic structure and reactivity of methyl 2-fluoro-4-formylbenzoate. While DFT is a common method for such analyses, it appears that this particular compound has not been the subject of a dedicated study.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory is a class of quantum chemistry methods based on first principles, without the inclusion of experimental parameters. These methods are valuable for providing a fundamental understanding of molecular systems.

There are no available research articles detailing the application of ab initio molecular orbital theory to this compound.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Specific HOMO-LUMO energy values and a detailed analysis of the electronic properties for this compound have not been reported in the scientific literature. A representative table of such properties remains unpopulated due to the absence of data.

Table 1: Calculated Electronic Properties for this compound

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique can provide insights into the conformational dynamics and interactions of a compound in various environments.

No studies utilizing molecular dynamics simulations for this compound have been found in the reviewed literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic data, such as NMR and IR spectra. Comparing these predictions with experimental data can validate the computational models and provide a more detailed assignment of the spectral features.

While experimental data may exist, there are no published computational studies that predict the spectroscopic properties of this compound and correlate them with experimental findings.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for mapping out the energetic pathways of chemical reactions, identifying transition states, and understanding reaction mechanisms at a molecular level.

There is a lack of published research where computational modeling has been used to elucidate the reaction mechanisms involving this compound.

Intermolecular Interactions and Crystal Engineering Studies

The molecular structure of this compound allows for a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Computational studies on analogous structures, such as benzaldehyde (B42025) derivatives and fluorinated aromatic compounds, provide insight into the probable nature and hierarchy of these interactions.

Hydrogen Bonding: The presence of a formyl group (-CHO) and a methyl ester group (-COOCH₃) introduces potential hydrogen bond acceptors in the form of the oxygen atoms. While the molecule lacks strong hydrogen bond donors (like -OH or -NH), weak C–H⋯O hydrogen bonds are expected to play a significant role in the crystal packing. In studies of various benzaldehyde derivatives, C–H⋯O interactions are consistently identified as a key element in the formation of their supramolecular networks. rsc.orgrsc.org The aromatic C-H bonds and the methyl C-H bonds can act as donors, interacting with the carbonyl oxygen of the formyl group or the ester group of a neighboring molecule.

Halogen Bonding: The fluorine substituent on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a directional interaction between a halogen atom in one molecule and a nucleophilic site in another. While fluorine is the least polarizable of the halogens, and its ability to form strong halogen bonds is debated, computational studies have shown that fluorine can participate in such interactions, especially when the carbon to which it is attached is electron-withdrawing. acs.orgnih.govaip.org In the case of this compound, the fluorine atom could potentially interact with the oxygen atom of a carbonyl group on an adjacent molecule. The strength of such an interaction is generally weaker than that of heavier halogens. acs.org

π-π Stacking: The electron-deficient nature of the fluorinated benzene (B151609) ring, a consequence of the electron-withdrawing properties of both the fluorine atom and the formyl group, can influence π-π stacking interactions. Aromatic rings in close proximity can stack in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. The introduction of fluorine can weaken these interactions compared to non-fluorinated analogues. nih.gov

Based on studies of related molecules, a summary of the likely intermolecular interactions in the crystal structure of this compound is presented in Table 1.

The interplay of these various interactions will determine the final, most thermodynamically stable crystal structure. Crystal engineering principles suggest that the strongest and most directional interactions will have the most significant influence on the primary supramolecular synthons, which are then assembled into the larger three-dimensional architecture. While a definitive analysis awaits experimental determination, these theoretical considerations provide a valuable framework for understanding the solid-state behavior of this compound.

Future Research Directions and Challenges for Methyl 2 Fluoro 4 Formylbenzoate

Sustainable Synthesis and Green Chemistry Innovations

The current production methods for Methyl 2-fluoro-4-formylbenzoate and related compounds often rely on traditional synthetic routes that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research is progressively focusing on developing more sustainable and environmentally benign synthetic pathways.

Key Research Objectives:

Catalytic Systems: Investigating novel catalytic systems, particularly those based on earth-abundant metals, to replace stoichiometric reagents in formylation and fluorination reactions.

Alternative Starting Materials: Exploring the use of renewable or more readily available starting materials to decrease reliance on petroleum-based precursors. For instance, research into the direct C-H activation and formylation of simpler fluoro-aromatic compounds could provide a more atom-economical route.

Greener Solvents: Evaluating and implementing the use of greener solvents, such as supercritical fluids or bio-based solvents, to replace conventional volatile organic compounds (VOCs).

A comparative look at traditional versus potential green synthetic routes highlights the areas for improvement:

Parameter Traditional Synthesis (Example) Potential Green Chemistry Approach
Starting Material Multi-step synthesis from protected precursorsDirect C-H formylation of methyl 2-fluorobenzoate (B1215865)
Reagents Stoichiometric strong oxidants/reductants, hazardous fluorinating agentsCatalytic oxidation/formylation, safer fluorinating sources
Solvents Chlorinated hydrocarbons, polar aprotic solventsBio-based solvents, ionic liquids, or solvent-free conditions
Energy Consumption High-temperature reflux conditionsMicrowave-assisted or photochemically-driven reactions
Waste Generation Significant by-product formationHigh atom economy, recyclable catalysts

Exploration of Novel Reactivity Pathways

The electronic properties of this compound, influenced by the interplay of the electron-withdrawing aldehyde and ester groups and the inductively withdrawing fluorine atom, suggest a rich and underexplored reactivity profile.

Future research should aim to uncover and harness novel reaction pathways:

Ortho-Fluoro Directed Reactions: The fluorine atom, positioned ortho to the methyl ester, can exert significant electronic and steric influence. Investigating its role in directing further substitutions or in participating in novel cyclization reactions is a promising avenue.

Selective Transformations: Developing methodologies for the selective transformation of either the aldehyde or the ester group while the other remains intact is crucial for its use as a versatile intermediate. This includes chemoselective reductions, oxidations, or additions.

Photochemical and Electrochemical Reactivity: The conjugated system of the molecule makes it a candidate for photochemical and electrochemical studies. Exploring its behavior under these conditions could lead to new synthetic transformations and applications in areas like photoredox catalysis.

Advanced Functionalization and Derivatization Strategies

The true value of a building block lies in its potential for elaboration into more complex and functional molecules. Advanced strategies for the functionalization and derivatization of this compound are central to expanding its utility.

Areas for Exploration:

Late-Stage Functionalization: Developing robust methods to introduce additional functional groups onto the aromatic ring at a late stage. This would allow for the rapid generation of diverse compound libraries for screening in drug discovery and materials science.

Multicomponent Reactions: Utilizing the aldehyde functionality in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, to rapidly build molecular complexity from simple precursors.

Conversion to Heterocycles: The 1,2,4-substitution pattern provides an ideal template for the synthesis of various fused and non-fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Functional Group Potential Derivatization Reaction Resulting Structure / Application Area
AldehydeReductive aminationSubstituted benzylamines for pharmaceuticals
AldehydeWittig reaction / Horner-Wadsworth-EmmonsStilbene derivatives for materials science
AldehydeKnoevenagel condensationElectron-deficient alkenes for polymer synthesis
Methyl EsterAmidationBenzamide derivatives with potential biological activity
Aromatic RingNucleophilic Aromatic Substitution (SNAr)Further functionalized aromatic cores

Expanding Applications in Emerging Fields

While this compound is a known building block, its application in cutting-edge fields remains largely untapped. Future research should focus on leveraging its unique properties for novel applications.

Materials Science: The polarity and functionality of the molecule make it a candidate for incorporation into polymers, liquid crystals, or organic light-emitting diode (OLED) materials. Its derivatives could be explored as components of sensors or functional dyes.

Agrochemicals: The fluorinated benzaldehyde (B42025) motif is present in some agrochemicals. Systematic derivatization and screening could lead to the discovery of new herbicides, fungicides, or insecticides.

Chemical Probes: The aldehyde group can be used to covalently label biomolecules, making its derivatives potential chemical probes for studying biological systems.

Computational-Experimental Synergy in Research

The integration of computational chemistry with experimental work can accelerate the discovery process and provide deeper insights into the properties and reactivity of this compound.

Synergistic Approaches:

Reaction Mechanism Prediction: Using Density Functional Theory (DFT) to model reaction pathways, predict transition states, and understand the regioselectivity of reactions. This can guide experimental design and optimization.

In Silico Screening: Computationally screening virtual libraries of derivatives for desired properties (e.g., binding affinity to a biological target, electronic properties for materials) before committing to their synthesis.

Spectroscopic Analysis: Using computational methods to predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.

Addressing Scalability and Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be scalable, cost-effective, and safe for industrial production. americanelements.com A major challenge for this compound is bridging the gap between laboratory-scale synthesis and large-scale manufacturing.

Key Industrial Challenges and Research Directions:

Process Optimization: Developing robust and reproducible synthetic processes that are amenable to large-scale reactors. This includes optimizing reaction conditions, solvent volumes, and purification methods.

Flow Chemistry: Investigating the use of continuous flow chemistry for the synthesis of this compound. Flow processes can offer improved safety, better heat and mass transfer, and higher throughput compared to batch processes.

Purity and Quality Control: Establishing stringent analytical methods to ensure high purity and batch-to-batch consistency, which is critical for applications in pharmaceuticals and electronics. americanelements.com

By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound, transforming it from a specialized reagent into a versatile platform for innovation across multiple chemical disciplines.

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 2-fluoro-4-formylbenzoate be optimized for high yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, catalysts, and temperature. For example, fluorination of the benzoate precursor (e.g., methyl 4-formylbenzoate) can be achieved via electrophilic aromatic substitution using a fluorinating agent like Selectfluor® under anhydrous conditions. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
CatalystLewis acid (e.g., AlCl₃)
Reaction Time12–24 hours

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C2 and aldehyde proton at δ ~10 ppm). FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹, aldehyde C=O at ~1720 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 197.05 g/mol). Compare data to structurally similar esters, such as methyl 4-fluorobenzoate .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the fluorination of methyl 4-formylbenzoate derivatives?

  • Methodological Answer : Fluorination at the ortho position (C2) is influenced by electron-withdrawing groups (e.g., aldehyde at C4), which direct electrophilic substitution via resonance stabilization. Computational modeling (DFT) can map electron density distribution to predict reactivity. Experimental validation involves synthesizing analogs with competing substituents (e.g., nitro or methoxy groups) to assess electronic effects .

Q. How does this compound behave under varying pH and thermal conditions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffers (pH 3–10) at 25–80°C. Monitor degradation via HPLC. The aldehyde group is prone to oxidation; adding antioxidants (e.g., BHT) may improve stability. For long-term storage, keep under inert gas at –20°C .
  • Degradation Profile :

ConditionHalf-Life (Days)
pH 7, 25°C>30
pH 10, 60°C3–5

Q. How can computational modeling resolve contradictions in reported reaction pathways for similar fluorobenzoates?

  • Methodological Answer : Use molecular docking or DFT simulations to compare energy barriers of competing pathways (e.g., direct fluorination vs. multi-step halogenation). Validate with kinetic studies (e.g., Arrhenius plots) to identify rate-determining steps. Cross-reference with crystallographic data from analogs like methyl 4-fluorobenzoylacetate .

Data Contradiction Analysis

Q. Conflicting reports suggest different optimal temperatures for fluorination. How can researchers reconcile these discrepancies?

  • Methodological Answer : Systematically test temperature ranges (40–100°C) while controlling solvent polarity (e.g., DMF vs. DCM) and catalyst loading. Higher temperatures (>80°C) may favor side reactions (e.g., aldehyde oxidation), reducing yield. Use Design of Experiments (DoE) to isolate temperature effects from other variables .

Experimental Design Considerations

Q. What controls are essential when studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Include negative controls (e.g., reactions without palladium catalysts) to rule out non-catalytic pathways. Use internal standards (e.g., methyl 4-methoxybenzoate) to normalize HPLC/MS data. For Suzuki-Miyaura coupling, optimize ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃) to enhance aryl halide reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoro-4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoro-4-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.